molecular formula C11H16N2O2 B8166834 Methyl 5-amino-4-(ethylamino)-2-methylbenzoate

Methyl 5-amino-4-(ethylamino)-2-methylbenzoate

Cat. No.: B8166834
M. Wt: 208.26 g/mol
InChI Key: FFPYPEGNNIMTTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-amino-4-(ethylamino)-2-methylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of amino and ethylamino groups attached to a methylbenzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-4-(ethylamino)-2-methylbenzoate typically involves the following steps:

    Nitration: The starting material, methyl 2-methylbenzoate, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Ethylation: The amino group is further reacted with ethylamine to introduce the ethylamino group, forming the final product.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the amino groups are oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation, to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride are commonly used.

    Substitution: Reagents like acyl chlorides, alkyl halides, and anhydrides are used for substitution reactions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of acylated or alkylated derivatives.

Scientific Research Applications

Methyl 5-amino-4-(ethylamino)-2-methylbenzoate has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving amino and ethylamino groups.

    Industry: Used in the production of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-amino-4-(ethylamino)-2-methylbenzoate involves its interaction with molecular targets such as enzymes and receptors. The amino and ethylamino groups can form hydrogen bonds and other interactions with active sites of enzymes, influencing their activity. The compound may also participate in metabolic pathways, undergoing transformations that lead to the formation of active metabolites.

Comparison with Similar Compounds

    Methyl 5-amino-2-methylbenzoate: Lacks the ethylamino group, which may result in different reactivity and applications.

    Ethyl 5-amino-4-(ethylamino)-2-methylbenzoate: Similar structure but with an ethyl ester instead of a methyl ester, potentially affecting its physical and chemical properties.

Uniqueness: Methyl 5-amino-4-(ethylamino)-2-methylbenzoate is unique due to the presence of both amino and ethylamino groups, which can participate in a variety of chemical reactions and interactions. This dual functionality makes it a versatile compound for use in different fields of research and industry.

Properties

IUPAC Name

methyl 5-amino-4-(ethylamino)-2-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-4-13-10-5-7(2)8(6-9(10)12)11(14)15-3/h5-6,13H,4,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFPYPEGNNIMTTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C(=C1)C)C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.